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4-Phenylbutanal NMR spectrum characterization
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Compound Focus: 4-Phenylbutanal

CAS No.: 18328-11-5

Cat. No.: S793684

How to Characterize 4-Phenylbutanal by NMR

The table below summarizes the three main methodological approaches for NMR characterization, which are

applicable to 4-Phenylbutanal and other organic molecules.

Key Technology / Key Information
Methodology oo . Best Use Case
Principle Provided
Database Lookup  Curated libraries of Experimental chemical Fastest method; for
experimental spectra shifts, coupling verifying known compounds
constants against existing data [1]
Empirical HOSE codes, Rule- Predicted 1H/13C Routine structure
Prediction based algorithms, chemical shifts, signal verification; quick feedback
Machine Learning multiplicity during synthesis [2]
Quantum Density Functional Highly accurate In-depth studies of novel or
Mechanical Theory (DFT) predicted shifts based complex molecules; highest
Calculation on electron density accuracy needed [2]

Detailed Experimental & Prediction Protocols

Here are the detailed methodologies for the key approaches outlined above.
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Experimental Protocol: Acquiring a 1H NMR Spectrum

For researchers who need to run the spectrum themselves, this is a standard protocol for solution-state 1H

NMR [3] [1]:

e Sample Preparation: Dissolve ~5-10 mg of 4-Phenylbutanal in 0.5-0.7 mL of a deuterated solvent
(e.g., CDCI3). Use a small amount of internal standard, such as Tetramethylsilane (TMS), as a
chemical shift reference (& = 0 ppm).

¢ Instrument Setup: A standard 1D proton NMR experiment (e.g., zg30 pulse sequence) is used.
Typical parameters include [1]:

Magnetic Field Strength: 250 MHz or higher (e.g., 400, 500 MHz).

Relaxation Delay: 1 second.

[¢]

[e]

[e]

Excitation Pulse: 30 degrees.

Spectral Window: Centered at ~6 ppm, with a width of 20 ppm to capture all signals.

o Data Acquisition & Processing: The Free Induction Decay (FID) signal is collected and transformed
via a Fourier Transform into the final NMR spectrum. The FID is zero-filled and multiplied by an
exponential function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio before
transformation [3].

o

Protocol for NMR Spectrum Prediction

For computer-assisted structure verification, you can predict the spectrum using software tools.

¢ Rule-Based & Machine Learning Predictors [2]:

o Input: Draw the chemical structure of 4-Phenylbutanal (C10H120) into the software.

o Process: The predictor uses algorithms (e.g., HOSE codes, machine learning models) trained
on large databases of experimental spectra. These algorithms estimate the chemical shift of
each atom based on its chemical environment (e.g., a proton adjacent to a carbonyl group will
be deshielded).

o Output: The tool generates a predicted 1H or 13C NMR spectrum listing chemical shifts,
multiplicities, and coupling constants.

e Quantum Chemical (DFT) Predictors [2]:

o Input: Generate a 3D molecular model of 4-Phenylbutanal.

o Process: The software performs a geometry optimization to find the most stable conformation.
It then runs Density Functional Theory (DFT) calculations (e.g., using common functionals like
B3LYP with a basis set like 6-31G*) to compute the electronic structure and NMR parameters.

o Output: The result is a highly accurate prediction of chemical shifts, though it requires
significant computational resources and time.
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Workflow for NMR Characterization

The following diagram illustrates the logical workflow for characterizing a compound like 4-Phenylbutanal

using NMR, integrating both experimental and prediction-based methods.
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Finding the Missing Experimental Data

Since a published spectrum for 4-Phenylbutanal was not found, here are practical steps to locate it:

e Consult Specialized NMR Databases: Commercial spectral databases like those from Spectral
Base, BioRad KnowltAll, or ACD/Labs often contain vast libraries of spectra and may have an entry
for 4-Phenylbutanal (CAS 18328-11-5).

e Search in Published Literature: Use scientific search engines (e.g., SciFinder, Reaxys) to find
articles where 4-Phenylbutanal was synthesized or used. The experimental section often reports
NMR data.
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e Perform the Experiment: If the compound is available in your lab, following the experimental
protocol above is the most direct way to obtain its spectrum.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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